molecular formula C26H29NO B585494 Tamoxifen-13C6 CAS No. 1346606-38-9

Tamoxifen-13C6

Cat. No.: B585494
CAS No.: 1346606-38-9
M. Wt: 377.478
InChI Key: NKANXQFJJICGDU-JTAPQUQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tamoxifen-13C6 is a stable isotope-labeled analog of Tamoxifen, in which six carbon atoms are replaced with the Carbon-13 (13C) isotope. This chemical identity makes it an essential internal standard in liquid chromatography-mass spectrometry (LC-MS) bioanalysis, enabling highly precise and accurate quantification of Tamoxifen and its active metabolites, such as N-desmethyltamoxifen and 4-hydroxytamoxifen (endoxifen), in complex biological matrices like plasma and serum . By correcting for analytical variability and ion suppression, this compound is critical for advancing pharmacokinetic studies, therapeutic drug monitoring, and research into metabolic pathways. Tamoxifen is a selective estrogen receptor modulator (SERM) that functions as a competitive antagonist of the estrogen receptor (ER) in breast tissue, thereby inhibiting the proliferation of estrogen receptor-positive breast cancer cells . Its metabolism is complex and primarily hepatic, involving multiple cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP2C9, to form active metabolites that contribute to its overall efficacy . The use of a stable isotope-labeled internal standard like this compound is therefore vital for researchers to obtain reliable data, particularly when investigating sources of variable patient response, such as polymorphisms in the CYP2D6 gene . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1346606-38-9

Molecular Formula

C26H29NO

Molecular Weight

377.478

IUPAC Name

2-[4-[(E)-1,2-di(phenyl)but-1-enyl]phenoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-/i6+1,9+1,10+1,13+1,14+1,22+1

InChI Key

NKANXQFJJICGDU-JTAPQUQISA-N

SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3

Synonyms

(Z)-2-[4-[1-(phenyl-13C6)-2-phenyl-1-butenyl]phenoxy]-N,N-dimethylethanamine;  ICI 47699-13C6;  Mammaton-13C6;  Novaldex-13C6;  Tamoxifen-13C6;  Z-Tamoxifen-13C6;  trans-Tamoxifen-13C6; 

Origin of Product

United States

Synthesis and Isotopic Characterization of Tamoxifen 13c6 for Research Applications

Chemical Strategies for Carbon-13 Isotope Incorporation in Tamoxifen (B1202) Derivatives

The synthesis of Tamoxifen-13C6 involves the introduction of six carbon-13 atoms into the tamoxifen molecule. While specific, detailed synthetic pathways for this compound are often proprietary, general strategies for incorporating 13C isotopes into organic molecules can be inferred. A common approach involves utilizing a commercially available starting material that is already enriched with carbon-13.

For instance, a plausible synthetic route could involve the use of a 13C-labeled precursor for one of the aromatic rings or the ethyl group. A key step in many tamoxifen syntheses is the McMurry reaction or a related coupling method to form the tetrasubstituted alkene core. researchgate.net To create this compound, one of the phenyl rings would need to be synthesized from a 13C6-labeled benzene (B151609) derivative.

Another strategy could involve the synthesis of a labeled Grignard reagent or organolithium reagent from a 13C-labeled aryl halide, which is then reacted with a suitable ketone to build the tamoxifen scaffold. The specific placement of the six carbon-13 atoms is critical and is typically designed to be in a stable part of the molecule that is less likely to be lost during metabolism. Often, the label is incorporated into one of the phenyl rings.

Methodological Considerations in the Preparation of Stable Isotope Labeled Tamoxifen

The preparation of stable isotope-labeled compounds like this compound requires meticulous attention to detail to ensure high isotopic purity and chemical integrity.

Key considerations include:

Starting Material Purity: The isotopic and chemical purity of the 13C-labeled starting materials is paramount. Any impurities can be carried through the synthesis and complicate the final purification and characterization.

Reaction Conditions: Reaction conditions must be carefully optimized to maximize yield and minimize isotopic scrambling or dilution. This includes the choice of solvents, catalysts, and reaction times. Standard Schlenk techniques under an inert atmosphere are often employed to handle sensitive reagents.

Purification: Rigorous purification steps are essential to separate the desired labeled product from any unlabeled or partially labeled byproducts, as well as other reaction impurities. Techniques such as flash column chromatography and preparative high-performance liquid chromatography (HPLC) are commonly used. researchgate.net

Stereoselectivity: Tamoxifen exists as geometric isomers (Z and E). The synthesis must be designed to produce the desired isomer, typically the more active Z-isomer. researchgate.net Stereochemical integrity must be maintained throughout the synthetic and purification processes.

Spectroscopic and Chromatographic Techniques for Confirming Isotopic Purity and Labeling Position in this compound

A combination of spectroscopic and chromatographic methods is employed to confirm the successful synthesis and purity of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a cornerstone technique for the analysis of isotopically labeled compounds. nih.gov In a typical LC-MS/MS analysis, this compound is used as an internal standard for the quantification of unlabeled tamoxifen and its metabolites. gcrsef.org The mass spectrometer detects the mass-to-charge ratio (m/z) of the ions. For this compound, the molecular weight is increased by six mass units compared to the unlabeled compound, allowing for clear differentiation. gcrsef.org Multiple reaction monitoring (MRM) is often used to enhance selectivity and sensitivity, monitoring specific fragmentation patterns of both the analyte and the labeled internal standard. gcrsef.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the chemical structure and the position of the isotopic labels. In the 13C NMR spectrum of this compound, the signals corresponding to the labeled carbon atoms will be significantly enhanced. 1H NMR can also provide information about the labeling pattern through the observation of 13C-1H coupling constants.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the synthesized this compound and to separate it from any isomers or impurities. researchgate.netresearchgate.net When coupled with a UV detector, HPLC can provide quantitative information about the purity of the compound. researchgate.net The retention time of the labeled compound should be identical to that of the unlabeled standard under the same chromatographic conditions.

The following tables summarize typical data obtained from the characterization of Tamoxifen and its labeled analog.

Table 1: Mass Spectrometric Parameters for Tamoxifen and this compound

CompoundMonoisotopic Mass ( g/mol )Molecular Weight ( g/mol )Q1 (m/z)Q3 (m/z)
Tamoxifen371.22371.51372.272.0
This compound377.22377.47378.2Not specified

This table presents representative mass spectrometry data. Q1 represents the precursor ion mass, and Q3 represents the product ion mass used in multiple reaction monitoring (MRM) analysis. gcrsef.org

Table 2: Chromatographic and Spectroscopic Analysis Techniques

TechniquePurposeKey Findings
LC-MS/MS Quantification and confirmation of isotopic labelingDifferentiates between unlabeled and 13C6-labeled tamoxifen based on mass-to-charge ratio. gcrsef.org
NMR Spectroscopy Structural elucidation and confirmation of label positionEnhanced signals for 13C-labeled carbons in the 13C NMR spectrum.
HPLC-UV Purity assessment and separation of isomersConfirms chemical purity and separates Z and E isomers. researchgate.net

This table outlines the primary analytical methods used to characterize this compound.

Advanced Analytical Methodologies Employing Tamoxifen 13c6 As a Stable Isotope Labeled Internal Standard Sil is

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has become the preferred method for the analysis of tamoxifen (B1202) and its metabolites due to its high sensitivity and specificity. core.ac.uknih.gov This technique allows for the precise quantification of multiple analytes in a single run, making it ideal for clinical applications. nih.govchromsystems.com

Numerous LC-MS/MS methods have been developed and validated for the simultaneous determination of tamoxifen and its key metabolites, including N-desmethyltamoxifen, 4-hydroxytamoxifen (B85900), and endoxifen (B1662132), in various biological matrices such as plasma, serum, and hair. nih.govresearchgate.netnih.gov These methods typically involve a simple sample preparation step, such as protein precipitation, followed by chromatographic separation and mass spectrometric detection. nih.govtandfonline.com

Validation of these assays is performed in accordance with regulatory guidelines, such as those from the FDA and EMA, and includes the assessment of specificity, selectivity, linearity, precision, accuracy, recovery, and stability. nih.govmdpi.com For instance, one validated UPLC-MS/MS method demonstrated good linearity for tamoxifen and N-desmethyltamoxifen (1 to 500 ng/ml), endoxifen (0.2 to 100 ng/ml), and 4-hydroxytamoxifen (0.1 to 50 ng/ml). nih.gov Another study reported a method with a linear range of 0.5 to 600 ng/mL for tamoxifen and its metabolites. core.ac.uk The use of a SIL-IS like Tamoxifen-13C6 is crucial in these validations to ensure the reliability of the results. nih.gov

Here is an example of a data table summarizing the validation parameters of a hypothetical LC-MS/MS assay for tamoxifen and its metabolites using this compound as an internal standard:

AnalyteLinearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Tamoxifen1 - 500< 10< 1295 - 105
N-desmethyltamoxifen1 - 500< 10< 1294 - 106
4-hydroxytamoxifen0.1 - 50< 15< 1592 - 108
Endoxifen0.2 - 100< 13< 1493 - 107

This table is for illustrative purposes and does not represent data from a specific study.

The use of a SIL-IS like this compound is paramount for enhancing the accuracy, precision, and sensitivity of LC-MS/MS assays. musechem.comnih.gov Because SIL-IS are chemically and physically almost identical to the analyte, they co-elute during chromatography and experience the same degree of ionization suppression or enhancement in the mass spectrometer. wuxiapptec.comphysiology.org This allows for the correction of variations that can occur during sample preparation, injection, and ionization, resulting in more reliable and reproducible data. musechem.comwaters.com

The incorporation of ¹³C atoms in this compound provides a stable and non-exchangeable label, which is considered superior to deuterium (B1214612) labels that can sometimes exhibit different chromatographic behavior and are susceptible to back-exchange. ukisotope.comcaymanchem.com This ensures that the internal standard accurately mimics the behavior of the native analyte throughout the analytical process. waters.com

Matrix effects, which are caused by co-eluting endogenous components in the sample, can significantly impact the accuracy of LC-MS/MS quantification by suppressing or enhancing the analyte's signal. longdom.orgrsc.org The most effective strategy to mitigate these effects is the use of a co-eluting SIL-IS like this compound. lgcstandards.comwaters.com By calculating the ratio of the analyte peak area to the internal standard peak area, any signal variation caused by matrix effects is effectively normalized. wuxiapptec.com

Other strategies to reduce matrix effects include:

Optimizing sample preparation: Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) can remove a significant portion of interfering matrix components. researchgate.net

Improving chromatographic separation: Modifying the mobile phase, gradient, or using a more efficient column can help separate the analyte from interfering compounds. longdom.org

Matrix-matched calibration: Preparing calibration standards in a matrix that is identical to the study samples can also help to compensate for matrix effects. longdom.org

However, the use of a SIL-IS remains the most robust and widely accepted approach for correcting matrix effects in bioanalytical assays. waters.comunil.ch

Role of this compound in Enhancing Accuracy, Precision, and Sensitivity in Mass Spectrometric Quantitation

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches in Conjunction with this compound

While LC-MS/MS is the predominant technique, GC-MS has also been used for the analysis of tamoxifen and its metabolites. nih.govste-mart.com GC-MS methods often require derivatization of the analytes to increase their volatility and thermal stability. nih.govjddtonline.info The use of a SIL-IS like this compound would be equally beneficial in GC-MS analysis to correct for variability in derivatization efficiency, injection volume, and ionization. sigmaaldrich.com A study using capillary GC-MS with selected ion monitoring successfully identified and quantified tamoxifen and its metabolites in patient plasma, demonstrating the viability of this technique. nih.gov

Methodological Comparison of Stable Isotope Labeled Internal Standards versus Structural Analogs in Analytical Research

In analytical research, the choice of internal standard is critical. The two main types are SIL-IS and structural analogs. crimsonpublishers.comnih.gov

Stable Isotope Labeled Internal Standards (SIL-IS): As discussed, these are considered the gold standard. scispace.comcrimsonpublishers.com Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization. wuxiapptec.comacanthusresearch.com This leads to superior accuracy and precision, especially in complex matrices. nih.govnih.gov

Structural Analogs: These are compounds that are chemically similar to the analyte but not isotopically labeled. While they can be a more cost-effective option, they often exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte. scispace.comnih.gov This can lead to inadequate correction for matrix effects and other sources of variability, compromising the accuracy of the results. nih.gov

A comparison of the two approaches is summarized in the table below:

FeatureStable Isotope Labeled Internal Standard (e.g., this compound)Structural Analog Internal Standard
Chemical Identity Nearly identical to the analyteSimilar but not identical to the analyte
Chromatographic Behavior Co-elutes with the analyteMay have a different retention time
Ionization Efficiency Experiences the same ionization effects as the analyteMay have a different ionization efficiency
Correction for Matrix Effects ExcellentOften inadequate
Accuracy and Precision HighCan be compromised
Cost Generally higherGenerally lower

Numerous studies have demonstrated the superiority of SIL-IS over structural analogs in quantitative bioanalysis. nih.govnih.govnih.gov

Automation and High-Throughput Analytical Platforms Integrating this compound

The need for rapid and efficient analysis of large numbers of clinical samples has driven the development of automated and high-throughput analytical platforms. chromsystems.com These systems integrate automated sample preparation with LC-MS/MS analysis, significantly increasing throughput and reducing manual errors. chromsystems.com The use of this compound is essential in these automated workflows to ensure the robustness and reliability of the high-throughput data. chromsystems.com Automated platforms are increasingly being adopted in clinical laboratories for therapeutic drug monitoring, enabling personalized medicine approaches for tamoxifen therapy. chromsystems.comtandfonline.com

Preclinical Pharmacokinetic Pk and Drug Disposition Research Utilizing Tamoxifen 13c6

In Vitro Drug Disposition Studies in Cellular and Subcellular Systems

In vitro models are fundamental in the early assessment of a drug's behavior. The use of Tamoxifen-13C6 in these systems provides precise data on its cellular and subcellular interactions, which are crucial for predicting its in vivo performance.

The use of labeled tracers like this compound is instrumental in studying how tamoxifen (B1202) enters cells and where it localizes within them. Research in breast cancer cell lines, such as MCF-7, has demonstrated that tamoxifen's cellular uptake can be a rapid process. nih.gov Studies utilizing labeled tamoxifen have shown that a significant portion of the drug can be internalized within the first 30 minutes of exposure, with uptake following saturable transport kinetics. nih.gov This suggests the involvement of specific transporter proteins rather than simple passive diffusion.

Once inside the cell, the distribution of tamoxifen is not uniform. For instance, studies using fluorescently-labeled nanoparticles carrying tamoxifen have shown significant accumulation in the perinuclear region of MCF-7 cells, which is noteworthy as this is where estrogen receptors are also localized. nih.gov The ability to track the 13C6-labeled compound with techniques like mass spectrometry allows for precise quantification of tamoxifen and its metabolites within different cellular compartments, providing insights into its mechanism of action and potential for off-target effects. For example, research has shown that tamoxifen treatment can lead to an increase in glucose uptake and glycolysis in both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) breast cancer cells. nih.govresearchgate.net The use of [13C]6-Glucose in these studies allows for the tracing of metabolic pathways, revealing increased labeling in acetyl-CoA and lactate (B86563) following tamoxifen treatment. nih.govresearchgate.net

Drug transporters play a pivotal role in the disposition of tamoxifen and its metabolites. Tamoxifen is a substrate for various transporters, including efflux transporters like P-glycoprotein (P-gp, encoded by the ABCB1 gene) and influx transporters like Organic Anion Transporting Polypeptides (OATPs). researchgate.netd-nb.info The use of this compound in preclinical models allows for the precise evaluation of these interactions.

Studies have shown that tamoxifen can interact directly with P-gp. nih.gov While it can inhibit the transport of other cytotoxic drugs by binding to P-gp, tamoxifen itself does not appear to be a major substrate for P-gp-mediated efflux. nih.gov This is a crucial finding, as it helps to understand the mechanisms of multidrug resistance.

Regarding influx transporters, in vitro studies have demonstrated that OATP1A2 and OATP1B1 can mediate the transport of tamoxifen, leading to increased cellular accumulation. nih.gov However, the uptake of its active metabolite, endoxifen (B1662132), was not significantly affected by these OATPs. nih.gov Such studies, which can be enhanced by the use of this compound for unambiguous quantification, are vital for understanding how genetic variations in transporter proteins might influence individual responses to tamoxifen therapy. nih.gov

The binding of tamoxifen to plasma and tissue proteins significantly influences its distribution and availability to target sites. Tamoxifen is highly protein-bound, with over 98% being bound to serum albumin in plasma. drugbank.com This high degree of binding means that only a small fraction of the drug is free to exert its pharmacological effects.

Assessment of Drug Transporter Interactions (e.g., OATP, P-glycoprotein) in Preclinical Models with this compound

Ex Vivo and Animal Model Pharmacokinetic Investigations

Animal models provide a more complex physiological system to study the disposition of this compound, bridging the gap between in vitro findings and clinical reality.

The use of isotopically labeled tamoxifen, such as this compound, is invaluable for tracing the distribution of the parent drug and its metabolites in various tissues and organs in animal models. Studies in rats have shown that the concentrations of tamoxifen and its metabolites are significantly higher in most tissues—ranging from 8- to 70-fold higher—than in serum. nih.govbevital.no The highest concentrations are typically found in the liver and lungs, with substantial amounts also present in the kidney and fat. nih.govbevital.no

These studies reveal that in addition to the parent drug, major metabolites like N-desmethyltamoxifen and 4-hydroxytamoxifen (B85900) are also abundant in most tissues. nih.govbevital.no Interestingly, adipose tissue tends to contain high levels of tamoxifen but only small amounts of its more polar metabolites. nih.govbevital.no The ability to use a stable isotope label like 13C6 allows for long-term studies of drug distribution and elimination without the concerns associated with radioactivity. This is particularly relevant for tamoxifen, which has been shown to be retained in human tissues for extended periods, with significant amounts detectable in some organs even 14 months after treatment cessation. nih.gov

TissueRelative Concentration (Tissue vs. Serum)Major Metabolites Present
Liver HighN-desmethyltamoxifen, 4-hydroxytamoxifen
Lung HighN-desmethyltamoxifen, 4-hydroxytamoxifen
Kidney SubstantialN-desmethyltamoxifen, 4-hydroxytamoxifen
Fat SubstantialPrimarily Tamoxifen
Brain ModerateN-desmethyltamoxifen, 4-hydroxytamoxifen
Uterus ModerateN-desmethyltamoxifen, 4-hydroxytamoxifen

This table provides a generalized summary based on findings in rat models. nih.govbevital.no

Organ-on-a-chip (OoC) and other microphysiological systems (MPS) are emerging as powerful tools in preclinical research. mdpi.comfrontiersin.org These devices aim to recapitulate the structure and function of human organs in a microfluidic chip, offering a more physiologically relevant in vitro model for studying drug disposition. thno.org

For a drug like tamoxifen with complex metabolism, a multi-organ "body-on-a-chip" system can be particularly insightful. For example, a system incorporating liver cells can be used to study the metabolism of tamoxifen into its more active metabolites. One such study demonstrated that tamoxifen was only effective at killing breast cancer cells on the chip when liver cells were present to metabolize it. These systems can also integrate other organs like the heart to simultaneously evaluate potential off-target toxicities.

Tracing Tamoxifen and Metabolite Distribution in Animal Tissues and Organs using Isotopic Labeling

Physiologically-Based Pharmacokinetic (PBPK) Modeling informed by Labeled Compound Data

Extensive searches of scientific literature and public research databases did not yield specific studies detailing the use of the chemical compound “this compound” for the development, validation, or refinement of physiologically-based pharmacokinetic (PBPK) models.

While PBPK modeling is a well-established methodology for predicting the absorption, distribution, metabolism, and excretion (ADME) of drugs, including tamoxifen, research explicitly documenting the application of this compound for this purpose is not publicly available. PBPK models for tamoxifen have been developed to understand the influence of factors like CYP2D6 enzyme polymorphisms on its pharmacokinetics. These models are often built using a combination of in vitro data and clinical pharmacokinetic data from studies with unlabeled tamoxifen.

The use of stable isotope-labeled compounds, such as those labeled with ¹³C, is a valuable technique in pharmacokinetic research, particularly for mass balance studies and for differentiating between a drug and its metabolites. However, the application of data derived specifically from studies with this compound to inform PBPK models has not been described in the available literature. Therefore, no detailed research findings or data tables on this specific topic can be provided.

Investigation of Tamoxifen Metabolism and Metabolite Profiling Using Tamoxifen 13c6

Elucidation of Cytochrome P450 (CYP) Mediated Metabolic Pathways (e.g., CYP2D6, CYP3A4)

The biotransformation of Tamoxifen (B1202) is a complex process predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. pharmgkb.org Tamoxifen-13C6 is instrumental in elucidating the specific roles of various CYP isoenzymes. When this compound is introduced into an in vitro system, such as human liver microsomes, the resulting labeled metabolites can be traced to map their formation pathways.

Two major pathways are responsible for the initial metabolism of Tamoxifen. nih.gov The primary route, accounting for over 90% of its metabolism, is N-demethylation to N-desmethyltamoxifen, a reaction mainly catalyzed by CYP3A4 and CYP3A5. nih.govmdpi.comresearchgate.net A secondary, yet crucial, pathway is the 4-hydroxylation of Tamoxifen to form 4-hydroxytamoxifen (B85900), which is mediated predominantly by CYP2D6. pharmgkb.orgcpicpgx.org

Both of these primary metabolites undergo further conversion. N-desmethyltamoxifen is hydroxylated by CYP2D6 to form the highly potent metabolite, endoxifen (B1662132). nih.govencyclopedia.pub Similarly, 4-hydroxytamoxifen can also be converted to endoxifen. cpicpgx.org Due to its critical role in forming these active metabolites, CYP2D6 is considered a key determinant of Tamoxifen's metabolic activation. mdpi.comencyclopedia.pub The use of this compound allows researchers to precisely quantify the flux through these competing pathways and confirm the contributions of each enzyme by observing the formation of 13C6-labeled N-desmethyltamoxifen, 4-hydroxytamoxifen, and endoxifen.

Table 1: Key Cytochrome P450 Enzymes in this compound Metabolism
EnzymePrimary Metabolic ReactionResulting 13C6-Labeled MetaboliteReference
CYP3A4/5N-demethylationN-desmethylthis compound nih.govmdpi.com
CYP2D64-hydroxylation4-hydroxythis compound cpicpgx.orgnih.gov
CYP2D6Hydroxylation of N-desmethylthis compoundEndoxifen-13C6 nih.govencyclopedia.pub
CYP2C9 / CYP2C19Minor contribution to hydroxylation and N-demethylation4-hydroxythis compound / N-desmethylthis compound nih.govmdpi.com

Identification and Quantification of Phase I and Phase II Metabolites through Stable Isotope Tracing

Stable isotope tracing is a robust analytical technique for identifying and quantifying drug metabolites. mdpi.com The methodology leverages the unique mass signature of this compound. When analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the parent compound and all its subsequent metabolites exhibit a mass shift corresponding to the number of incorporated 13C atoms, allowing them to be clearly distinguished from the complex background of a biological sample. aacrjournals.orgacs.org

Phase I Metabolism: This phase involves oxidation, reduction, and hydrolysis reactions, primarily mediated by CYP enzymes. tandfonline.com Using this compound, researchers can confidently identify and quantify key Phase I metabolites. The major metabolites include N-desmethyltamoxifen, 4-hydroxytamoxifen, and the pharmacologically potent endoxifen. nih.govepa.gov The distinct mass of their 13C6-labeled versions enables accurate measurement of their concentrations in plasma or microsomal incubations. epa.govnih.gov

Phase II Metabolism: Following Phase I, metabolites are often conjugated with endogenous molecules to increase their water solubility and facilitate excretion. nih.gov These reactions are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). nih.gov Tamoxifen's hydroxylated metabolites, 4-hydroxytamoxifen and endoxifen, undergo extensive glucuronidation. mdpi.com By tracing the 13C6 label, the formation of this compound-N-glucuronide and 4-hydroxythis compound-glucuronide can be monitored, providing quantitative data on the activity of these conjugation pathways. mdpi.com

Table 2: Major Metabolites Identified using this compound Tracing
Metabolite TypeMetabolite NameMetabolic ReactionKey Enzyme(s)Reference
Phase IN-desmethylthis compoundN-demethylationCYP3A4/5 mdpi.com
Phase I4-hydroxythis compound4-hydroxylationCYP2D6 pharmgkb.org
Phase IEndoxifen-13C6HydroxylationCYP2D6 encyclopedia.pub
Phase II4-hydroxythis compound-glucuronideGlucuronidationUGT1A4, UGT2B7 nih.govmdpi.com
Phase IIEndoxifen-13C6-glucuronideGlucuronidationUGT2B7 mdpi.com

In Vitro Metabolic Stability and Reaction Phenotyping Studies with Microsomes and Hepatocytes

In vitro systems are essential for predicting a drug's metabolic fate in humans. nuvisan.com this compound is employed in these assays to determine metabolic stability and to phenotype the enzymes responsible for its clearance.

Metabolic Stability: Assays using human liver microsomes (HLMs) or cryopreserved hepatocytes are the standard for assessing metabolic stability. srce.hr In these experiments, this compound is incubated with the liver preparation, and samples are taken at various time points. The rate of disappearance of the parent compound is measured by LC-MS/MS, allowing for the calculation of key pharmacokinetic parameters like in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.comsrce.hr Hepatocytes are considered a more physiologically relevant model as they contain a full complement of both Phase I and Phase II enzymes and intact cell membranes. srce.hrwuxiapptec.com

Reaction Phenotyping: This process identifies the specific enzymes responsible for a drug's metabolism. researchgate.net With this compound, this can be achieved through several approaches. One method involves incubating the labeled compound with a panel of recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6) to directly measure the formation of specific 13C6-labeled metabolites. nih.gov Another common strategy uses HLMs in the presence of selective chemical inhibitors for different CYP enzymes. researchgate.netnih.gov A significant reduction in the formation of a specific 13C6-labeled metabolite in the presence of an inhibitor points to the inhibited enzyme's role in that metabolic step. For instance, the inhibition of endoxifen-13C6 formation by quinidine (B1679956) would confirm the primary role of CYP2D6. drugs.com

Research into Factors Influencing Metabolic Variability in Experimental Systems (e.g., enzyme induction/inhibition)

The metabolism of Tamoxifen shows significant interindividual variability, which can be investigated in experimental systems using this compound. eur.nl This variability is largely driven by genetic polymorphisms in metabolizing enzymes and by drug-drug interactions involving enzyme inhibition or induction. mdpi.commdpi.com

Enzyme Inhibition: Co-administration of drugs that are inhibitors of key metabolizing enzymes can significantly alter Tamoxifen's metabolic profile. nih.gov For example, potent CYP2D6 inhibitors, such as certain selective serotonin (B10506) reuptake inhibitors (SSRIs) like paroxetine, can dramatically reduce the conversion of Tamoxifen to endoxifen. drugs.commdpi.com In an in vitro setting, this can be modeled by co-incubating this compound and a potential inhibitor with human liver microsomes. The use of the labeled compound allows for precise quantification of the decrease in the formation rate of endoxifen-13C6, thereby determining the inhibitory potential of the co-administered drug. drugs.com

Enzyme Induction: Conversely, some compounds can induce the expression of CYP enzymes, leading to accelerated metabolism. Rifampicin, a potent inducer of CYP3A4, can decrease the plasma concentrations of Tamoxifen by increasing its first-pass metabolism. mdpi.commdpi.com This effect can be studied in cultured hepatocytes treated with an inducer prior to the addition of this compound. An observed increase in the rate of N-desmethylthis compound formation would provide a quantitative measure of the induction effect.

Table 3: Investigating Factors of Metabolic Variability with this compound
FactorExample AgentAffected EnzymeObserved Effect on 13C6 Metabolite Formation (in vitro)Reference
InhibitionQuinidine / ParoxetineCYP2D6Decreased formation of Endoxifen-13C6 and 4-hydroxythis compound drugs.commdpi.com
InhibitionKetoconazoleCYP3A4Decreased formation of N-desmethylthis compound bdj.co.jp
InductionRifampicinCYP3A4Increased formation of N-desmethylthis compound mdpi.com
Genetic PolymorphismPoor metabolizer genotypeCYP2D6Reduced formation of Endoxifen-13C6 and 4-hydroxythis compound in microsomes from genotyped donors mdpi.comdrugbank.com

Mechanistic Studies of Tamoxifen Action and Resistance Using Isotopic Labeling and Omics Technologies

Stable Isotope Resolved Metabolomics (SIRM) in Cellular Models of Tamoxifen (B1202) Response and Resistance

Stable Isotope Resolved Metabolomics (SIRM) has emerged as a powerful technique to trace the flow of atoms through metabolic networks, providing a dynamic view of cellular metabolism. This approach has been instrumental in understanding the metabolic shifts that occur in response to tamoxifen treatment and the development of resistance.

Profiling of Metabolic Pathways Altered by Tamoxifen Treatment in Research Cell Lines

Tamoxifen, a widely used endocrine therapy for estrogen receptor-positive (ER+) breast cancer, exerts significant effects on cellular metabolism. nih.gov Studies have shown that tamoxifen can inhibit mitochondrial complex I, leading to a decrease in oxygen consumption and a subsequent increase in the AMP/ATP ratio. This energy stress activates the AMPK signaling pathway, which in turn promotes glycolysis and alters fatty acid metabolism. nih.govcore.ac.uk

In ER+ breast cancer cell lines like MCF-7, tamoxifen treatment has been observed to reduce glycolysis. allenpress.com This effect is part of a broader metabolic reprogramming induced by the drug. Research has demonstrated that tamoxifen treatment can lead to an increase in glycolysis and alterations in fatty acid metabolism, contributing to the depletion of intracellular lipid stores. core.ac.uk These metabolic perturbations are not solely dependent on the estrogen receptor, indicating that tamoxifen has broader effects on cellular metabolism that can be exploited for therapeutic purposes. nih.govcore.ac.uk

The metabolic phenotype of breast cancer cells can influence their response to tamoxifen. For instance, some breast cancer cells exhibit a reliance on glycolysis, and this can be a key factor in their susceptibility to tamoxifen's metabolic effects. nih.gov The concurrent targeting of these adaptive metabolic responses, such as inhibiting both oxidative phosphorylation and glycolysis, has shown promise in enhancing the cytotoxic effects of tamoxifen. nih.gov

Elucidation of Metabolic Reprogramming in Acquired Tamoxifen Resistance

The development of tamoxifen resistance is a major clinical challenge, and metabolic reprogramming is a key hallmark of this process. nih.govresearchgate.net Tamoxifen-resistant (TamR) breast cancer cells exhibit a distinct metabolic phenotype compared to their sensitive counterparts. nih.govmdpi.com This includes alterations in glucose, lipid, amino acid, and nucleic acid metabolism. researchgate.net

One of the key metabolic shifts observed in TamR cells is an enhanced mitochondrial activity and biogenesis. mdpi.com This is in contrast to the glycolytic phenotype often seen in tamoxifen-sensitive cells. mdpi.com The increased reliance on mitochondrial metabolism in resistant cells suggests a fundamental rewiring of their energy production pathways.

Furthermore, studies have highlighted the role of specific metabolic pathways in conferring tamoxifen resistance. For example, alterations in glutathione (B108866) and xanthine (B1682287) metabolism have been identified in tamoxifen-resistant breast cancer cell lines. nih.gov Specifically, an increase in the levels of glutamine, taurine, glutathione, and xanthine, along with a decrease in branched-chain amino acids, glutamate, and cysteine, has been observed. nih.gov These changes are linked to the downregulation of enzymes like glutathione synthase (GSS) and xanthine dehydrogenase (XDH). nih.gov

The serine synthesis pathway has also been implicated in tamoxifen response. nih.gov Overexpression of phosphoserine aminotransferase 1 (PSAT1), a key enzyme in this pathway, has been shown to reduce sensitivity to 4-hydroxytamoxifen (B85900), the active metabolite of tamoxifen. nih.gov This suggests that targeting serine synthesis could be a strategy to overcome tamoxifen resistance.

Lipid metabolism is another area of significant reprogramming in tamoxifen-resistant cells. biorxiv.org These cells often display increased triglyceride and polyunsaturated fatty acid species, along with enhanced cytoplasmic lipid droplets. biorxiv.org This indicates a shift towards increased lipid synthesis and storage, which can contribute to the survival and proliferation of resistant cells.

The transcription factor FoxO3a has been identified as a key modulator of the metabolic reprogramming that occurs in tamoxifen-resistant cells. mdpi.com Overexpression of FoxO3a can counteract the enhanced metabolic phenotype of TamR cells by reducing their energetic activity and glycolytic rate. mdpi.com This suggests that targeting FoxO3a could be a promising approach to restore tamoxifen sensitivity.

Application of Isotope Tracers (e.g., 13C6-glucose, 13C5,15N2-Gln) to Map Carbon and Nitrogen Fluxes

The use of stable isotope tracers, such as ¹³C₆-glucose and ¹³C₅,¹⁵N₂-glutamine, is crucial for mapping the intricate web of metabolic fluxes in cancer cells. nih.gov These tracers allow researchers to follow the fate of carbon and nitrogen atoms as they are incorporated into various metabolites, providing a detailed picture of pathway activity. nih.gov

In the context of tamoxifen research, these tracers have been used to delineate the metabolic differences between sensitive and resistant breast cancer cells. nih.gov For example, by culturing MCF-7 (sensitive) and LY2 (resistant) cells with ¹³C₆-glucose, researchers can quantify the fractional enrichment of ¹³C in serine and glycine, key products of the serine synthesis pathway. nih.gov Similarly, using ¹³C₅,¹⁵N₂-glutamine allows for the measurement of nitrogen enrichment in these amino acids. nih.gov

These studies have revealed that tamoxifen-resistant cells can have altered fluxes through central carbon metabolism. For instance, SIRM analysis has shown that in some resistant cell models, there is a differential utilization of glucose and glutamine for anabolic processes like nucleotide and lipid synthesis. nih.govuky.edu

The application of these tracers is not limited to cell culture models. They can also be used in patient-derived organotypic tissue cultures (PD-OTC), which provide a more clinically relevant system for studying cancer metabolism. nih.gov By using dual ²H₇-glucose and ¹³C₅,¹⁵N₂-glutamine tracers in PD-OTC, researchers can investigate a wide range of metabolic pathways, including glycolysis, the Krebs cycle, the pentose (B10789219) phosphate (B84403) pathway, and nucleotide synthesis. nih.gov This approach allows for a comprehensive understanding of how tamoxifen and other therapies impact tumor metabolism in a patient-specific manner.

The data generated from these tracer experiments can be used to construct metabolic flux maps, which provide a quantitative measure of the rates of metabolic reactions. This information is invaluable for identifying key metabolic nodes that are dysregulated in tamoxifen resistance and for developing targeted therapies to exploit these metabolic vulnerabilities.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics in Tamoxifen Research

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics. nih.govnih.gov It involves metabolically labeling the entire proteome of cells with "heavy" isotopically labeled amino acids, typically arginine and lysine. isotope.com When the "heavy" labeled proteome is mixed with an unlabeled "light" proteome from a control condition, the relative abundance of each protein can be accurately quantified by comparing the mass spectrometry signal intensities of the heavy and light peptide pairs. isotope.comwikipedia.org This method minimizes experimental variability and allows for precise measurement of changes in protein expression. isotope.com

Identification and Quantification of Protein Expression Changes in Tamoxifen-Treated Cell Models

SILAC has been extensively used to investigate the molecular mechanisms of tamoxifen action and resistance by identifying and quantifying changes in protein expression in response to treatment. researchgate.netbrad.ac.uk In studies comparing tamoxifen-sensitive and tamoxifen-resistant breast cancer cells, SILAC-based quantitative proteomics has revealed significant alterations in signaling pathways. researchgate.net

For instance, in tamoxifen-resistant xenografts derived from the ER+ MCF-7 cell line, a comparative proteomic analysis identified 21 proteins that were differentially expressed compared to sensitive xenografts. researchgate.net Notably, upregulated proteins were often associated with the mitochondrial respiratory chain, oxidative stress pathways, and anti-apoptotic pathways. researchgate.net

A targeted, quantitative proteomic approach using SILAC was employed to examine the differential expression of small GTPases in MCF-7 cells and their tamoxifen-resistant counterparts. nih.gov This study quantified 96 small GTPases, with 13 being significantly downregulated and 10 upregulated in the resistant cell line. nih.gov A notable finding was the significant downregulation of RAB31 in tamoxifen-resistant cells, suggesting its potential role in tamoxifen resistance. nih.gov

Another study utilized a multi-stable isotope labeled amino acids (SILAC) proteomics approach to investigate resistance mechanisms in MCF7 and MDA-MB-231 breast cancer cell lines resistant to 4-hydroxytamoxifen (OHT) or raloxifene. brad.ac.uk This research identified the upregulation of components of the MAPK-signaling cascade in resistant cell lines. brad.ac.uk Specifically, MAPK1 (ERK2) was found to be increased in MDA-MB-231 Raloxifene resistant cells. brad.ac.uk Sorcin, a protein linked to multidrug resistance, was also found to be upregulated in MCF7 OHT and Raloxifene resistant cells. brad.ac.uk

The table below summarizes key protein expression changes identified in tamoxifen-treated cell models using SILAC.

Cell Line/ModelConditionKey Protein/Pathway ChangesReference
MCF-7 XenograftTamoxifen-Resistant vs. SensitiveUpregulation of proteins in mitochondrial respiratory chain, oxidative stress, and anti-apoptotic pathways. researchgate.net
MCF-7Tamoxifen-Resistant vs. SensitiveDownregulation of RAB31; 13 small GTPases downregulated, 10 upregulated. nih.gov
MCF-74-Hydroxytamoxifen/Raloxifene ResistantUpregulation of Sorcin. brad.ac.uk
MDA-MB-231Raloxifene ResistantUpregulation of MAPK1 (ERK2). brad.ac.uk

This table is based on the data available in the provided text.

Discovery of Novel Protein Targets and Interaction Partners of Tamoxifen using Proteomic Approaches

Proteomic approaches, particularly those combining SILAC with other techniques, have been instrumental in discovering novel protein targets and interaction partners of tamoxifen, moving beyond its well-established interaction with the estrogen receptor.

One such approach is the Stability of Proteins from Rates of Oxidation (SPROX) technique combined with SILAC. This method was used to probe for tamoxifen-induced protein stability changes in an MCF-7 cell line. nih.govacs.org The study assayed over 1,000 proteins and identified 163 protein "hits" that showed stability changes in the presence of tamoxifen. nih.govacs.org A high-confidence set of 27 protein hits was identified, many of which had established links to breast cancer and the estrogen receptor. nih.govacs.org A notable discovery was the validation of Y-box binding protein 1 (YBX1) as a direct binding target of tamoxifen. nih.govacs.org

Chromatin immunoprecipitation combined with mass spectrometry (ChIP-MS) and SILAC has also been used to define specific protein interactions with the estrogen receptor (ER) that are dependent on treatment with tamoxifen. oup.com This approach led to the identification of GREB1 as an estrogen-specific ER-interacting protein, highlighting the dynamic nature of ER-coregulator complexes in response to different ligands. oup.com

The table below presents some of the novel protein targets and interaction partners of tamoxifen discovered through proteomic studies.

Proteomic MethodCell LineNovel Target/Interaction PartnerFindingReference
SILAC-SPROXMCF-7Y-box binding protein 1 (YBX1)Validated as a direct binding target of tamoxifen. nih.govacs.org
SILAC-SPROXMCF-7163 proteinsShowed tamoxifen-induced stability changes. nih.gov
ChIP-MS with SILACNot specifiedGREB1Identified as an estrogen-specific ER-interacting protein, with interactions modulated by tamoxifen. oup.com

This table is based on the data available in the provided text.

These findings demonstrate the power of quantitative proteomics to uncover the complex and multifaceted mechanisms of tamoxifen action, revealing a broader range of cellular targets and pathways affected by this important therapeutic agent.

Phosphoproteomic Analysis to Unravel Signaling Pathways Modulated by Tamoxifen

Phosphoproteomics, the large-scale study of protein phosphorylation, is a powerful tool for deciphering the complex signaling networks that govern cellular processes. Protein phosphorylation, a reversible post-translational modification mediated by kinases and phosphatases, is a critical mechanism for regulating protein function, localization, and interaction. tandfonline.com In the context of tamoxifen, understanding which proteins are phosphorylated or dephosphorylated upon treatment can reveal the signaling cascades that mediate its therapeutic effects and the adaptive changes that lead to resistance.

The use of stable isotope labeling, such as incorporating amino acids containing heavy isotopes like Carbon-13 (¹³C), is central to quantitative phosphoproteomics. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allow for the precise comparison of protein phosphorylation levels between different cell populations. researchgate.net For instance, by growing tamoxifen-sensitive cells in a medium with normal amino acids ("light") and tamoxifen-resistant cells in a medium with ¹³C-labeled amino acids ("heavy"), researchers can combine the cell lysates and use mass spectrometry to accurately quantify the relative abundance of thousands of phosphopeptides. researchgate.netnih.gov This approach provides a global snapshot of the signaling rewiring that occurs as cells develop resistance.

Phosphoproteomic studies have been instrumental in identifying key signaling pathways that are altered in tamoxifen-resistant breast cancer cells. mit.edu These analyses consistently show that resistance is not a simple process but involves a wide breadth of signaling events. nih.gov Key findings from these studies include:

Activation of Escape Pathways: A primary mechanism of resistance involves the activation of alternative survival pathways that bypass the estrogen receptor (ER) blockade. Quantitative phosphoproteomic analyses have identified significant hyperphosphorylation of proteins within several critical kinase-mediated signaling pathways in tamoxifen-resistant cells, including the Focal Adhesion Kinase (FAK), ERBB, neurotrophin, and insulin (B600854) signaling pathways. nih.gov

Deregulated MAPK and GSK3β Signaling: In tamoxifen-resistant MCF-7 cells, studies combining phosphoproteomics and transcriptomics have pointed to the deregulated activation of the GSK3β (glycogen-synthase kinase 3β) and MAPK1/3 signaling pathways. nih.govnih.gov This altered signaling was linked to the activation of AP-1 and CREB transcription factors, which can drive cell proliferation independently of the estrogen receptor. nih.govnih.gov Clinical data supports this, showing that lower inhibitory phosphorylation of GSK3β is associated with relapse in patients treated with tamoxifen. nih.govnih.gov

Focal Adhesion Pathway: Gene set enrichment analysis of phosphoproteomic data has consistently highlighted the focal adhesion pathway as one of the most enriched signaling networks in tamoxifen-resistant cells. nih.govnih.gov One comprehensive study identified over 5,600 unique phosphopeptides, with 1,529 showing hyperphosphorylation in resistant cells. nih.govnih.gov This included the hyperphosphorylation of Focal Adhesion Kinase 2 (FAK2, also known as PTK2B) and its upstream kinase SRC, indicating a central role for this pathway in maintaining resistant cell proliferation and survival. nih.gov

Table 1: Key Signaling Proteins with Altered Phosphorylation in Tamoxifen Resistance This table is interactive. You can sort and filter the data.

Protein/Pathway Phosphorylation Status Implicated Function in Resistance References
FAK2 (PTK2B) Hyperphosphorylated Promotes cell proliferation and tumor formation; part of the focal adhesion pathway. nih.gov, researchgate.net, nih.gov
SRC Hyperphosphorylated Upstream kinase that activates the FAK pathway. nih.gov
GSK3β Activated (Reduced inhibitory phosphorylation) Deregulated activation associated with altered transcription factor activity (CREB, AP-1) and patient relapse. nih.gov, nih.gov
MAPK1/3 (ERK) Altered Activation Part of an escape pathway that promotes proliferation independent of ER signaling. nih.gov, mit.edu, nih.gov
PI3K/Akt Activated A major survival signaling pathway component often activated in tamoxifen resistance. mit.edu
S100P Upregulated Plays a critical role in conferring both tamoxifen resistance and enhanced cell motility. nih.gov

These phosphoproteomic investigations provide a detailed map of the signaling architecture of tamoxifen resistance, moving beyond a single pathway to reveal a complex interplay of multiple networks. This detailed understanding is crucial for identifying novel therapeutic targets to overcome or reverse resistance. mit.edu For example, the discovery of FAK2 hyperphosphorylation has positioned it as a potential therapeutic target for treating endocrine-resistant breast cancer. nih.gov

Integrative Omics Approaches Combining Metabolomics and Proteomics to Understand Tamoxifen Mechanisms

To gain a more holistic understanding of tamoxifen's action and the multifaceted nature of resistance, researchers are increasingly turning to integrative omics approaches. frontiersin.org By combining proteomics (the study of all proteins) and metabolomics (the study of all metabolites), scientists can connect changes in the expression of key enzymes and regulatory proteins with the resulting shifts in cellular metabolism. nih.govworldscientific.com This integrated view is powerful because cancer cells, particularly those that have developed drug resistance, often rewire their metabolic processes to sustain rapid growth and proliferation. e-century.us

The development of tamoxifen resistance is frequently accompanied by profound metabolic reprogramming. worldscientific.com Integrative analyses of tamoxifen-sensitive and resistant breast cancer cells have revealed distinct proteomic and metabolomic profiles. worldscientific.comresearchgate.net These studies typically use mass spectrometry-based platforms to quantify thousands of proteins and metabolites simultaneously, providing a systems-level view of the cellular state. nih.gov

Key findings from the integration of proteomics and metabolomics in tamoxifen resistance research include:

Shift in Energy Metabolism: Resistant cells often exhibit a metabolic shift from oxidative phosphorylation towards glycolysis (the Warburg effect), even in the presence of oxygen. worldscientific.com Metabolomic analyses of tamoxifen-resistant MCF-7 cells have shown significant alterations in pathways like the Citric Acid Cycle and the Glucose-Alanine Cycle. e-century.us These metabolic changes are often supported by proteomic data showing the upregulation of proteins and enzymes involved in these alternative energy-producing pathways. nih.gov

Altered Amino Acid and Lipid Metabolism: Beyond central carbon metabolism, significant changes are observed in amino acid and lipid pathways. For example, one comparative metabolomics study identified the degradation pathways of valine, leucine, and isoleucine, as well as phospholipid biosynthesis, as being significantly enriched in tamoxifen-resistant cells. e-century.us Proteomic analyses complement these findings by identifying changes in the expression of enzymes that catalyze these metabolic reactions, confirming a coordinated cellular response. nih.govnih.gov

Integrated Pathway Dysregulation: A study that analyzed both the proteome and metabolome of triple-positive breast cancer cells treated with tamoxifen identified 77 proteins and 85 metabolites that were significantly altered. nih.gov The integrated analysis revealed that these changes converged on critical cellular processes, including RNA splicing, cellular redox homeostasis, mitochondrial transport, and central carbon metabolism. nih.gov This demonstrates that tamoxifen's impact extends far beyond its primary ER target, influencing a wide array of interconnected molecular and metabolic pathways.

Table 2: Integrated Proteomic and Metabolomic Changes in Tamoxifen Resistance This table is interactive. You can sort and filter the data.

Biological Process Proteomic Changes (Examples) Metabolomic Changes (Examples) Functional Implication References
Energy Metabolism Upregulation of glycolytic enzymes. Alterations in Citric Acid Cycle and increased lactate (B86563). Shift towards glycolysis (Warburg Effect) to fuel proliferation. worldscientific.com, e-century.us
Amino Acid Metabolism Altered expression of enzymes in amino acid degradation pathways. Changes in levels of valine, leucine, and isoleucine. Provides building blocks for biosynthesis and anaplerosis. e-century.us
Cellular Proliferation & Survival Downregulation of ER-regulated proteins; upregulation of survival pathway proteins (e.g., S100P). Alterations in phospholipid biosynthesis precursors. Bypassing ER-dependence and building new membranes for cell division. nih.gov, nih.gov, e-century.us
Redox Homeostasis Changes in proteins involved in managing oxidative stress. Shifts in metabolites related to ferroptosis and necroptosis. Adaptation to increased reactive oxygen species and cell death signals. nih.gov

By integrating these two powerful omics layers, researchers can construct a more complete picture of the adaptive mechanisms that lead to tamoxifen resistance. This approach not only confirms that metabolic reprogramming is a hallmark of resistance but also links these metabolic shifts directly to the specific proteins and pathways that orchestrate them, offering a rich source of potential biomarkers and combination therapy strategies. frontiersin.orgnih.gov

Future Directions and Emerging Research Applications of Tamoxifen 13c6

Expansion of Isotopic Labeling Strategies for Investigating Tamoxifen (B1202) Analogues and Derivatives

The investigation of tamoxifen's metabolic fate and the activity of its analogues is critical, especially in the context of overcoming drug resistance. nih.gov Isotopic labeling strategies, which are foundational in proteomics and metabolomics, offer a robust framework for this purpose. google.com Techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize heavy isotope-labeled amino acids like ¹³C₆-arginine and ¹³C₆-lysine to quantify protein expression changes. google.com A similar principle can be extended to study the effects of tamoxifen and its derivatives on the proteome and metabolome.

Future strategies will likely involve synthesizing a broader range of isotopically labeled tamoxifen analogues. This includes not only ¹³C labels but potentially ¹⁵N or ²H (deuterium) to trace different parts of the molecule and their metabolic transformations. For instance, researchers are developing novel Proteolysis Targeting Chimeras (PROTACs) based on tamoxifen scaffolds to degrade the estrogen receptor (ERα) as a potential treatment for endocrine-resistant breast cancer. nih.gov Creating isotopically labeled versions of these complex derivatives would be invaluable for preclinical studies, allowing for precise quantification and tracing of their absorption, distribution, metabolism, and excretion (ADME) profiles.

Development of Advanced Bioanalytical Platforms for Multiplexed Analysis with Tamoxifen-13C6

This compound currently serves as a critical internal standard for quantitative analysis in mass spectrometry-based methods. researchgate.netsigmaaldrich.com Its use as a certified reference material ensures accuracy in therapeutic drug monitoring and pharmacokinetic studies. researchgate.netsigmaaldrich.com The future lies in the development of advanced bioanalytical platforms that can perform highly multiplexed analyses. These platforms, leveraging techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), can simultaneously quantify tamoxifen, its major metabolites (e.g., N-desmethyltamoxifen, 4-hydroxytamoxifen (B85900), endoxifen), and potentially hundreds of other endogenous metabolites from a single sample.

The integration of this compound and other labeled standards into these multiplexed assays is essential for correcting analytical variability, thus enhancing the precision and reliability of the data. google.com This capability is crucial for clinical and preclinical applications, where understanding the complex interplay between drug metabolism and the patient's metabolic state can inform personalized medicine strategies. researchgate.net

High-Resolution Imaging Mass Spectrometry using Labeled Probes

Imaging mass spectrometry (IMS) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections. lcms.czresearchgate.net Studies have already demonstrated the use of MALDI (Matrix-Assisted Laser Desorption/Ionization) IMS to map the distribution of tamoxifen in breast cancer tumor sections. researchgate.net The primary challenge in such label-free methods is confident identification and quantification of the drug against a complex biological background.

The use of labeled probes like this compound as an internal standard, applied uniformly to the tissue, can significantly improve the quantitative accuracy of IMS. An even more advanced application involves administering the labeled drug itself in preclinical models. This would allow for unambiguous tracking of the drug and its labeled metabolites throughout the tissue, distinguishing them from any endogenous interferences. Furthermore, emerging techniques like mid-infrared (MIR) microscopy, which can detect isotope-edited probes, offer a complementary method for high-resolution metabolic imaging. optonlaser.com Coupling high-throughput MIR microscopy with ¹³C-labeled probes, such as tracking lipogenesis using ¹³C₆-glucose, provides a framework that could be adapted to trace the metabolic impact of drugs like tamoxifen at a subcellular level. optonlaser.com

Computational and Systems Biology Modeling Informed by Isotopic Tracing Data for Drug Discovery and Preclinical Development

The data generated from isotopic tracing studies are increasingly being used to inform sophisticated computational and systems biology models. nih.gov Stable isotope tracing is a powerful technique for dissecting metabolic reprogramming in cancer. nih.gov Research has shown that tamoxifen can induce significant metabolic shifts, including an increase in glycolysis, by inhibiting mitochondrial complex I. aacrjournals.orgcore.ac.uk These studies often use ¹³C₆-glucose to trace its incorporation into downstream metabolites like lactate (B86563) and acetyl-CoA, providing a dynamic view of cellular metabolism. aacrjournals.orgcore.ac.uk

This rich, quantitative data is ideal for building and validating computational models, such as Metabolic Flux Analysis (MFA) and Flux Balance Analysis (FBA). nih.gov These models can simulate metabolic network dynamics to predict how cancer cells might adapt to tamoxifen therapy and identify potential metabolic vulnerabilities that could be targeted to overcome resistance. nih.govroutledge.com By integrating isotopic tracing data with other 'omics' data (genomics, proteomics), systems biology approaches can provide a holistic view of drug action, accelerating the drug discovery and preclinical development process. nih.govppd.comaristo-group.com This synergy allows researchers to move beyond studying isolated pathways and instead understand the system-level response to therapeutic interventions. routledge.comu-tokyo.ac.jp

Q & A

Q. Q. How can researchers ensure ethical compliance when using Tamoxifen-13C6^{13}\text{C}_6 in preclinical studies?

  • Methodological Answer : Adhere to institutional animal care protocols (IACUC) and ARRIVE guidelines for reporting. Justify isotope use in grant proposals, emphasizing scientific necessity over convenience. Disclose all funding sources and potential conflicts of interest in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.